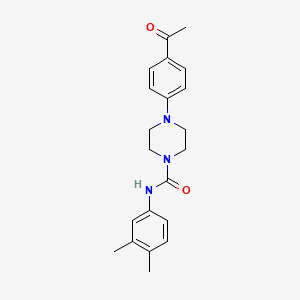![molecular formula C16H17N5OS B4796356 2-[(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B4796356.png)
2-[(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]-N-(3-methylphenyl)acetamide
Overview
Description
The compound “2-[(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]-N-(3-methylphenyl)acetamide” is a type of triazolopyrimidine . Triazolopyrimidines are a class of compounds that have been widely studied due to their diverse biological activities .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It contains a triazolopyrimidine core, which is a fused ring system containing a triazole ring and a pyrimidine ring. Attached to this core is a thioacetamide group and a 3-methylphenyl group .Chemical Reactions Analysis
While specific chemical reactions involving this exact compound may not be documented, compounds with similar structures have been used in various chemical reactions. For example, hydrazonoyl halides have been widely used as reagents for the synthesis of heterocyclic compounds .Scientific Research Applications
Chemical Entities of Biological Interest (ChEBI)
This compound is listed in the ChEBI, a freely available dictionary of molecular entities focused on ‘small’ chemical compounds . This suggests that it has potential applications in biological research and could be used in the study of various biological processes.
Platinum(II) Compounds
The compound has been used in the synthesis of mono- and dinuclear platinum(II) compounds . These platinum compounds have been characterized and their structure and cytotoxic activity have been studied. This suggests potential applications in the field of medicinal chemistry, particularly in the development of anticancer drugs .
Inhibitors of RNA Viruses
The compound has been used in the synthesis of TZP-based compounds as inhibitors of RNA viruses . These compounds have been designed and synthesized to inhibit RNA-dependent RNA polymerase (RdRP) PA–PB1 subunits interaction, mainly as anti-influenza virus (IV) agents . This suggests potential applications in antiviral drug development.
Oxidative Cyclization
The compound has been involved in oxidative cyclization of 4,6-dimethyl-2-pyrimidinylhydrazones . This process was achieved in good to excellent yield using iodobenzene diacetate at room temperature . This suggests potential applications in organic synthesis and the development of new synthetic methodologies.
Diels Alder Protocol
The compound has been used in the Diels Alder protocol for regioselective synthesis . This suggests potential applications in the field of synthetic chemistry, particularly in the development of new synthetic strategies and the synthesis of complex molecules .
Future Directions
Mechanism of Action
Target of Action
The primary target of this compound is DNA . It is suggested that the compound intercalates with DNA, a common mechanism of action for many anticancer agents .
Mode of Action
The compound interacts with its target, DNA, through a process known as intercalation . Intercalation involves the insertion of molecules between the planar bases of DNA. This can disrupt the DNA’s normal functioning, preventing replication and transcription, which in turn can lead to cell death .
Biochemical Pathways
DNA replication and transcription . By intercalating with DNA, the compound can disrupt these processes, leading to cell death .
Pharmacokinetics
The compound’s ability to intercalate with dna suggests it is able to reach and interact with its target within cells .
Result of Action
The compound’s intercalation with DNA can lead to disruption of normal cellular processes, such as DNA replication and transcription. This can result in cell death , particularly in rapidly dividing cells such as cancer cells . This makes the compound potentially useful as an anticancer agent .
properties
IUPAC Name |
2-[(5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5OS/c1-10-5-4-6-13(7-10)18-14(22)9-23-16-20-19-15-17-11(2)8-12(3)21(15)16/h4-8H,9H2,1-3H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHOJVDAICBLOQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NN=C3N2C(=CC(=N3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]methanesulfonamide](/img/structure/B4796274.png)
![N-(sec-butyl)-5-[(dimethylamino)sulfonyl]-2-methylbenzamide](/img/structure/B4796282.png)
![2-{3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-9-ethyl-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4796285.png)

![2-(4-morpholinylcarbonyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B4796300.png)
![5-butyl-7-methyl-2-(2-thienyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B4796327.png)
![4-(butylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B4796341.png)

![methyl 1-cyclopropyl-7-(3,4-dichlorophenyl)-2-mercapto-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4796364.png)

![N-(4-chloro-2-fluorophenyl)-2-{[4-isobutyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4796377.png)
![2-{[4-(4-chlorophenyl)-2-pyrimidinyl]thio}-N-(4-methoxy-2-nitrophenyl)acetamide](/img/structure/B4796380.png)

![N-{5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-(1-naphthyl)acetamide](/img/structure/B4796398.png)